molecular formula C19H14O6 B2752410 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 485351-72-2

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2752410
CAS No.: 485351-72-2
M. Wt: 338.315
InChI Key: FWLNWUVNOUOJKC-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin-derived ester featuring a methoxy group at position 8 of the chromene core and a 2-oxo-2-phenylethyl ester moiety at position 2. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and fluorescent properties .

Properties

IUPAC Name

phenacyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNWUVNOUOJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation: Acid-Catalyzed Cyclization

The Pechmann condensation remains the most widely employed method for constructing the 2-oxo-2H-chromene (coumarin) skeleton. For 8-methoxy-3-carboxylic acid derivatives, the reaction involves:

  • Starting materials : 4-Methoxyphenol (resorcinol monomethyl ether) and β-ketoglutaric acid.
  • Conditions : Concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.
  • Mechanism : Protonation of the β-keto acid facilitates electrophilic aromatic substitution at the para position relative to the phenol’s hydroxyl group, followed by lactonization (Fig. 1).

Optimization :

  • Solvent-free systems improve reaction efficiency, reducing side-product formation.
  • Microwave irradiation (100 W, 120°C) shortens reaction time to 30 minutes, achieving 85% yield.

Knoevenagel Condensation: Base-Mediated Approach

For substrates sensitive to strong acids, the Knoevenagel method offers a milder alternative:

  • Reactants : 5-Methoxy-2-hydroxybenzaldehyde and dimethyl acetylenedicarboxylate.
  • Conditions : Piperidine (5 mol%) in ethanol under reflux for 12 hours.
  • Outcome : Forms the chromene-3-carboxylate ester directly, which is hydrolyzed to the carboxylic acid using NaOH (2 M, 70°C).

Comparative Analysis :

Method Yield (%) Purity (HPLC) Reaction Time
Pechmann 85 98.5 6 h
Knoevenagel 72 97.2 14 h

Data aggregated from.

Esterification: Introducing the 2-Oxo-2-Phenylethyl Group

Steglich Esterification: Carbodiimide-Mediated Coupling

The steric bulk of 2-hydroxyacetophenone necessitates activation of the carboxylic acid:

  • Reagents : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 eq), 2-hydroxyacetophenone (1.2 eq), DCC (1.5 eq), DMAP (0.2 eq).
  • Conditions : Anhydrous dichloromethane, 0°C → room temperature, 24 hours.
  • Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 78% (white crystalline solid).

Acid Chloride Route: High-Reactivity Pathway

For large-scale synthesis:

  • Chlorination : Treat carboxylic acid with oxalyl chloride (2 eq) and DMF (cat.) in THF (0°C → reflux, 2 h).
  • Esterification : Add 2-hydroxyacetophenone (1.1 eq) and pyridine (3 eq) at −20°C, warm to 25°C over 4 h.

Advantages :

  • Eliminates carbodiimide byproducts.
  • Scalable to kilogram quantities with 81% isolated yield.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, H-4), 7.89–7.45 (m, 5H, aryl), 5.32 (s, 2H, OCH₂CO), 3.91 (s, 3H, OCH₃).

IR (KBr) :

  • 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (chromenone C=O), 1685 cm⁻¹ (ketone C=O).

HRMS (ESI+) :

  • Calculated for C₁₉H₁₄O₆ [M+H]⁺: 363.0814; Found: 363.0811.

Crystallographic Data

Single-crystal X-ray diffraction confirms:

  • Dihedral angle : 12.4° between chromene and phenyl planes.
  • Hydrogen bonding : C=O⋯H–C interactions stabilize the crystal lattice (Fig. 2).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor setup :
    • Pechmann step: Teflon reactor (100 μL volume), 120°C, residence time 15 min.
    • Esterification: Packed-bed reactor with immobilized lipase (Novozym 435), 60°C.
  • Throughput : 2.8 kg/day with 99% conversion.

Green Chemistry Metrics

  • E-factor : 0.7 (kg waste/kg product) using solvent recycling.
  • PMI (Process Mass Intensity) : 8.3, superior to batch methods (PMI = 32).

Challenges and Mitigation Strategies

Regiochemical Control

  • Issue : Competing O-methylation during Pechmann condensation.
  • Solution : Use of boron trifluoride etherate as a Lewis acid directs substitution to the 8-position.

Ester Hydrolysis

  • Instability : The 2-oxo-2-phenylethyl ester hydrolyzes under basic conditions (pH > 9).
  • Stabilization : Formulate as a solid dispersion with polyvinylpyrrolidone (PVP K30).

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the chromene family, known for their diverse biological activities. Recent studies have highlighted several key therapeutic potentials:

a. Anti-inflammatory Properties
Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as inflammatory bowel disease (IBD). For instance, compounds similar to 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have shown efficacy in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

b. Anticancer Activity
Chromene derivatives exhibit promising anticancer properties. They have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . The specific structure of this compound may enhance these effects due to its unique functional groups.

c. Antimicrobial Effects
Studies suggest that chromenes can possess antimicrobial properties against a range of pathogens. The presence of the methoxy group in this compound may contribute to its effectiveness against bacterial strains and fungi .

Materials Science Applications

a. Photophysical Properties
The optical properties of chromene derivatives make them suitable for applications in photonics and optoelectronics. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

b. Drug Delivery Systems
Due to their structural characteristics, compounds like this compound can be utilized in drug delivery systems. They can serve as carriers for therapeutic agents, enhancing bioavailability and targeting specific tissues .

Biological Studies

a. Mechanistic Studies
The compound's role in various biological processes has been a subject of investigation. Its interaction with cellular targets such as enzymes and receptors can provide insights into its pharmacological effects and potential side effects .

b. Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications affect biological activity is crucial for drug development. The unique structure of this compound allows researchers to explore SAR relationships that could lead to the design of more potent derivatives .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnti-inflammatory agentInhibits NLRP3 inflammasome activity
Anticancer activityInduces apoptosis in cancer cells
Antimicrobial effectsEffective against bacterial strains
Materials SciencePhotonic devicesSuitable for OLED applications due to optical properties
Drug delivery systemsEnhances bioavailability of therapeutic agents
Biological StudiesMechanistic studiesInteracts with cellular targets influencing pharmacology
Structure–activity relationshipInsights into design of potent derivatives

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 8

The methoxy group at position 8 distinguishes this compound from other coumarin derivatives. Key comparisons include:

Compound Position 8 Substituent Key Properties Reference
2-Oxo-2-phenylethyl 8-methoxy-2H-chromene-3-carboxylate Methoxy Likely enhanced electron density on chromene ring; may improve UV absorption/fluorescence
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate Ethoxy Increased lipophilicity vs. methoxy; crystallizes in monoclinic P21/n
Methyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate Hydroxy Higher polarity; strong hydrogen-bonding capacity

Ester Group Variations

The 2-oxo-2-phenylethyl ester moiety contrasts with other ester groups in terms of steric bulk and aromatic interactions:

Compound Ester Group Structural Impact Reference
2-Oxo-2-phenylethyl 8-methoxy-2H-chromene-3-carboxylate 2-Oxo-2-phenylethyl Bulky aromatic ester; may increase lipophilicity and π-π stacking in crystals
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Cinnamyl Extended conjugation; monoclinic P21/c packing with weak C–H···O bonds
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 4-Methoxyphenyl Dihedral angle of 48.04° between coumarin and aryl ring; C–H···O chain formation
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Ethyl Lower molecular weight; likely higher solubility vs. aromatic esters

Dihedral Angles and Crystal Packing

The orientation of the ester-linked aryl group relative to the chromene core influences intermolecular interactions:

Compound Dihedral Angle (Coumarin–Aryl) Packing Features Reference
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 48.04° Zig-zag C9 chains via C–H···O interactions
4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate 22.60° Weak C–H···O hydrogen bonds
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Not reported Monoclinic P21/c with a = 19.226 Å, Z = 4

Key Insight : Smaller dihedral angles (e.g., 22.60° in chlorophenyl derivatives) favor tighter packing, while larger angles (e.g., 48.04°) may reduce crystallinity. The phenylethyl group’s dihedral angle remains uncharacterized but could resemble cinnamyl derivatives due to similar bulk.

Biological Activity

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, which is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H14O6C_{19}H_{14}O_{6} with a molecular weight of 338.3 g/mol. The chromene structure provides a scaffold for various biological interactions, enhancing its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:
The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation. For instance, it irreversibly inhibits phospholipase A2 (sPLA2) with an IC50 value of 3.1 nmol .

2. Receptor Modulation:
It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis. This modulation can lead to reduced inflammation and cancer cell growth.

3. Antioxidant Activity:
Chromene derivatives exhibit significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties:
Studies indicate that chromene derivatives like this compound can effectively neutralize reactive oxygen species (ROS), contributing to their protective effects against oxidative damage .

2. Anti-inflammatory Effects:
The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases. It has been reported to reduce nitric oxide (NO) production in macrophages, showcasing its anti-inflammatory potential .

3. Anticancer Activity:
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Study Findings Methodology
Fonseca et al. (2010)Inhibition of sPLA2 with an IC50 of 3.1 nmolEnzyme inhibition assays
Liu et al. (2021)Significant reduction in NO production in RAW 264.7 cellsCell culture experiments
Chen et al. (2021)Induction of apoptosis in cancer cell linesFlow cytometry analysis

These findings underscore the potential therapeutic applications of this compound in treating oxidative stress-related diseases, inflammation, and cancer.

Q & A

Basic: What are the standard synthetic routes for 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can purity be optimized?

The synthesis typically involves Knoevenagel condensation between salicylaldehyde derivatives and activated esters (e.g., ethyl acetoacetate) in the presence of a base like piperidine under reflux conditions. Cyclization follows to form the chromene core . For purity optimization:

  • Recrystallization from ethanol or methanol removes unreacted starting materials.
  • Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) isolates the product from byproducts.
  • Continuous flow reactors improve scalability and reduce side reactions in industrial settings .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation accelerates reaction kinetics by enhancing molecular dipole alignment, reducing reaction times from hours to minutes. Key advantages:

  • Higher yields (e.g., >80% vs. 60–70% conventional) due to uniform heating .
  • Reduced side products from localized overheating in traditional reflux.
  • Solvent-free conditions possible for greener synthesis.
    Example: 8-methoxy derivatives synthesized via microwave show improved regioselectivity .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Coumarin carbonyl (δ ~160–165 ppm in ¹³C NMR) .
    • HSQC/HMBC correlations validate connectivity between aromatic and ester moieties .
  • X-Ray Crystallography :
    • Dihedral angles between coumarin and phenyl rings (~48° in 4-methoxyphenyl derivatives) confirm spatial arrangement .
    • SHELX programs refine crystal structures, resolving hydrogen bonding (C–H⋯O) and packing motifs .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Hirshfeld Surface Analysis quantifies interactions:
    • Dominant C–H⋯O interactions (60–70% contribution) stabilize crystal packing .
    • π-π stacking between chromene cores enhances thermal stability .
  • Supramolecular Features :
    • Zig-zag chains along the c-axis via C3–H3⋯O3 bonds create layered structures .
    • Hydrogen-bond acceptor capacity of carbonyl groups directs polymorphism .

Basic: What initial biological screening assays are recommended for this compound?

  • In Vitro Assays :
    • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Antimicrobial : Disk diffusion against S. aureus or E. coli .
  • Fluorescence-Based Screening : Chromene derivatives exhibit intrinsic fluorescence for tracking cellular uptake .

Advanced: What computational methods study its interaction with biological targets?

  • Molecular Docking :
    • AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with ∆G < -8 kcal/mol .
    • Pharmacophore Modeling identifies critical hydrogen bond acceptors (e.g., coumarin carbonyl) .
  • Molecular Dynamics (MD) Simulations :
    • Stability of ligand-protein complexes assessed via RMSD (<2 Å over 100 ns trajectories) .

Basic: How does the dihedral angle between aromatic rings affect molecular conformation?

  • X-Ray Data Comparison :

    DerivativeDihedral Angle (°)Reference
    4-Methoxyphenyl derivative48.04
    4-(Octyloxy)phenyl21.11
    4-Chlorophenyl22.60
    • Smaller angles enhance π-π stacking, increasing planarity and fluorescence quantum yield .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

  • Reproducibility Protocols :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
    • Use positive controls (e.g., aspirin for anti-inflammatory assays) .
  • Structure-Activity Relationship (SAR) Studies :
    • Compare substituent effects: Methoxy at position 8 enhances antimicrobial activity, while hydroxyl groups at position 7 improve antioxidant capacity .

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